1-(3-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine
Description
This compound features a 1,2,3-triazolo[4,5-d]pyrimidine core linked to a 3-chlorobenzoyl-substituted piperazine and a 4-fluorophenyl group. The triazolo-pyrimidine scaffold is known for its role in modulating biological activity, particularly in antiplatelet agents (e.g., ticagrelor analogs) and pesticidal applications .
Properties
IUPAC Name |
(3-chlorophenyl)-[4-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFN7O/c22-15-3-1-2-14(12-15)21(31)29-10-8-28(9-11-29)19-18-20(25-13-24-19)30(27-26-18)17-6-4-16(23)5-7-17/h1-7,12-13H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZFRFDCYXCPXHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)F)C(=O)C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine is a complex organic molecule that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 437.9 g/mol. The structure features several functional groups, including a piperazine ring and a triazolo-pyrimidine moiety, which are known to contribute to various biological activities.
Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C21H17ClFN7O |
| Molecular Weight | 437.9 g/mol |
| IUPAC Name | This compound |
| Purity | ≥95% |
Antitumor Activity
Research has shown that compounds containing triazole and pyrimidine rings exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of triazoles can inhibit the proliferation of various cancer cell lines.
- Mechanism of Action : The compound may exert its antitumor effects by interfering with DNA synthesis or inducing apoptosis in cancer cells.
- Case Study : A study evaluating similar triazole derivatives reported IC50 values against colon carcinoma HCT-116 cells as low as 6.2 μM .
Antimicrobial Activity
The antimicrobial potential of similar compounds has been explored extensively. Triazole derivatives have shown efficacy against a range of bacterial and fungal pathogens.
- Antibacterial Activity : A related compound demonstrated significant antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol .
- Antifungal Activity : Compounds with similar structural motifs have also been reported to exhibit antifungal properties.
Other Biological Activities
The compound may also possess other pharmacological activities:
- Cytotoxicity : Studies have indicated that certain derivatives can exhibit cytotoxic effects on various human cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Enzyme Inhibition : Some triazole derivatives have been identified as inhibitors for enzymes such as cyclooxygenase (COX), which are implicated in inflammatory processes .
Summary of Biological Activities
Case Studies
- Antitumor Efficacy : In vitro studies on triazole derivatives revealed potent activity against multiple cancer cell lines, highlighting the potential for developing new anticancer therapies.
- Antimicrobial Effectiveness : Comparative studies showed that certain derivatives had lower MIC values than traditional antibiotics, suggesting their utility in treating resistant infections.
Scientific Research Applications
Antitumor Activity
Research indicates that derivatives of triazolo[4,5-d]pyrimidines exhibit significant antitumor properties. For instance:
- Cytotoxic Effects : Studies have shown that compounds similar to 1-(3-chlorobenzoyl)-4-[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine demonstrate cytotoxicity against various cancer cell lines. Specific IC50 values in the micromolar range have been reported against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity:
- Efficacy Against Pathogens : Triazole-based compounds have shown effectiveness against both bacterial and fungal strains. For example, related derivatives have displayed antibacterial activity comparable to established antibiotics like chloramphenicol .
Neuropharmacological Effects
The piperazine structure is associated with various neuropharmacological properties:
- Anticonvulsant Potential : Compounds containing piperazine have been investigated for their ability to modulate GABAergic neurotransmission, suggesting potential applications in treating seizure disorders .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step reactions including cyclization and functional group modifications. The structure-activity relationship studies indicate that variations in substituents on the piperazine and triazole rings significantly influence biological activity.
Anticancer Research
A study published in a peer-reviewed journal highlighted the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. The findings demonstrated that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators.
Antimicrobial Screening
In another study focusing on antimicrobial properties, derivatives were tested against a range of bacterial strains. The results indicated that certain modifications to the triazole ring enhanced antibacterial efficacy.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
- Triazolo[4,5-d]pyrimidine vs. Pyrazolo[1,5-a]pyrimidinones Compounds like 2-(4-fluorophenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one () replace the triazole ring with a pyrazole, reducing nitrogen content and altering electronic properties. Pyrazolo-pyrimidinones are associated with antimicrobial and kinase inhibitory activities, whereas triazolo-pyrimidines show promise in antiplatelet and pesticidal applications .
- Triazolo[4,5-d]pyrimidine vs. Pyridazinones Pyridazinone derivatives () lack the fused triazole ring, leading to reduced aromaticity and differing binding affinities.
Substituent Effects
- Piperazine Modifications 3-Chlorobenzoyl vs. Phenyl Groups: Derivatives like 1,4-Bis(3-chlorophenyl)piperazine () lack the benzoyl group, reducing steric bulk and altering electron distribution. The benzoyl group in the target compound may enhance metabolic stability compared to simpler phenyl substituents . 4-Fluorophenyl vs.
- Halogen Effects Fluorine vs. Chlorine: Fluorine’s electronegativity enhances binding to aromatic receptors (e.g., adenosine diphosphate receptors in antiplatelet agents), while chlorine increases lipophilicity and persistence in biological systems .
Pharmacokinetic and Toxicological Considerations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
